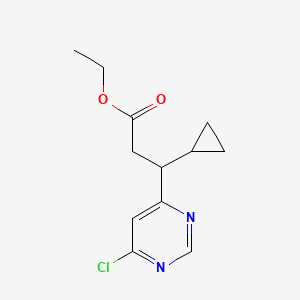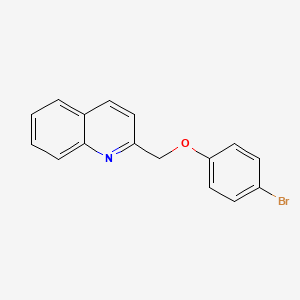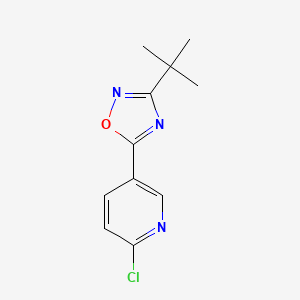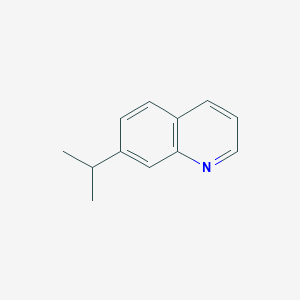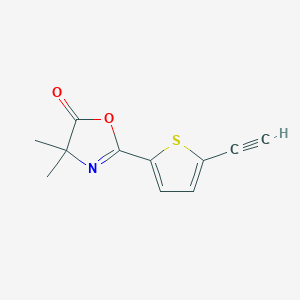
2-(5-Ethynylthiophen-2-yl)-4,4-dimethyloxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Ethynylthiophen-2-yl)-4,4-dimethyloxazol-5(4H)-one is an organic compound that features a thiophene ring substituted with an ethynyl group and an oxazole ring substituted with two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethynylthiophen-2-yl)-4,4-dimethyloxazol-5(4H)-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an α-hydroxy ketone with an amide or nitrile under acidic or basic conditions.
Final Coupling: The thiophene and oxazole rings can be coupled together through a variety of methods, including cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-(5-Ethynylthiophen-2-yl)-4,4-dimethyloxazol-5(4H)-one can undergo a variety of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The oxazole ring can be reduced to form an imidazole ring.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for electrophilic substitution include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3).
Major Products
Oxidation: The major product of oxidation would be a carbonyl-substituted thiophene.
Reduction: The major product of reduction would be an imidazole-substituted thiophene.
Substitution: The major products of substitution would be halogenated or nitrated thiophenes.
科学研究应用
2-(5-Ethynylthiophen-2-yl)-4,4-dimethyloxazol-5(4H)-one has a variety of scientific research applications, including:
Materials Science: This compound can be used as a building block for the synthesis of conjugated polymers, which have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system or cancer.
Biology: This compound can be used as a probe for studying biological processes, such as protein-protein interactions or enzyme activity.
Industry: This compound can be used as an intermediate in the synthesis of other valuable chemicals, such as agrochemicals or pharmaceuticals.
作用机制
The mechanism of action of 2-(5-Ethynylthiophen-2-yl)-4,4-dimethyloxazol-5(4H)-one depends on its specific application. In medicinal chemistry, for example, this compound may exert its effects by binding to a specific protein or enzyme and modulating its activity. The ethynyl group can act as a reactive site for covalent modification of the target protein, while the thiophene and oxazole rings can provide additional interactions, such as hydrogen bonding or π-π stacking.
相似化合物的比较
Similar Compounds
2-(5-ethynyl-thiophen-2-yl)-4,4-dimethyl-4H-oxazole: This compound is similar in structure but lacks the carbonyl group on the oxazole ring.
2-(5-ethynyl-thiophen-2-yl)-4,4-dimethyl-4H-imidazole: This compound is similar in structure but has an imidazole ring instead of an oxazole ring.
2-(5-ethynyl-thiophen-2-yl)-4,4-dimethyl-4H-pyrrole: This compound is similar in structure but has a pyrrole ring instead of an oxazole ring.
Uniqueness
2-(5-Ethynylthiophen-2-yl)-4,4-dimethyloxazol-5(4H)-one is unique due to the presence of both the ethynyl-substituted thiophene and the dimethyl-substituted oxazole rings. This combination of structural features can provide unique electronic and steric properties, making this compound a valuable building block for the synthesis of new materials and drugs.
属性
CAS 编号 |
919098-99-0 |
|---|---|
分子式 |
C11H9NO2S |
分子量 |
219.26 g/mol |
IUPAC 名称 |
2-(5-ethynylthiophen-2-yl)-4,4-dimethyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H9NO2S/c1-4-7-5-6-8(15-7)9-12-11(2,3)10(13)14-9/h1,5-6H,2-3H3 |
InChI 键 |
JGYIUKBINIQRMA-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)OC(=N1)C2=CC=C(S2)C#C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
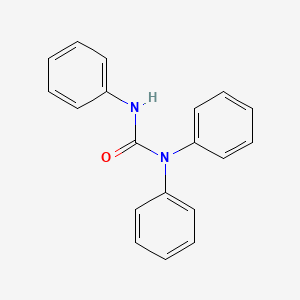
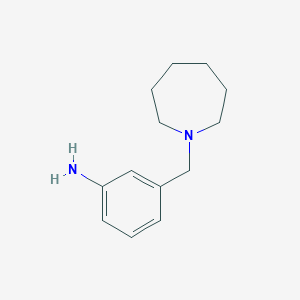
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8725515.png)

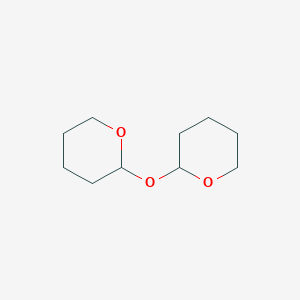
![1-[6-(Benzyloxy)-1-benzofuran-2-yl]ethan-1-one](/img/structure/B8725532.png)
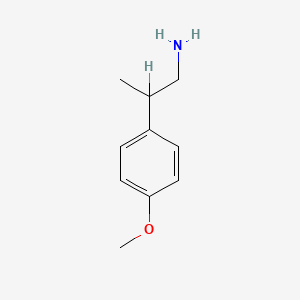

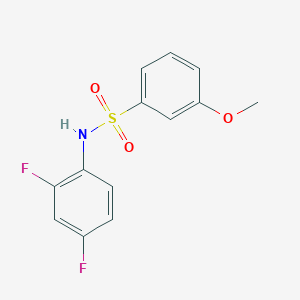
![3-[(Cyclopentylmethyl)amino]-N-methylbenzamide](/img/structure/B8725570.png)
